N-(3,4-dimethoxyphenyl)-3-(1,1-dioxidoisothiazolidin-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dimethoxyphenyl)-3-(1,1-dioxidoisothiazolidin-2-yl)benzamide, commonly known as DMPI, is a small molecule compound that has been studied for its potential applications in various fields of scientific research. DMPI is a synthetic compound that has been synthesized through several methods, including the one-pot synthesis method, which has been widely used in recent years. DMPI has been found to have potential applications in the fields of cancer research, neuroscience, and drug discovery, among others.
Applications De Recherche Scientifique
Chemical Synthesis and Biological Activity
Synthesis of Antimicrobial Agents
Research has shown that compounds synthesized with structures similar to N-(3,4-dimethoxyphenyl)-3-(1,1-dioxidoisothiazolidin-2-yl)benzamide exhibit promising antibacterial and antifungal activities. These compounds have been evaluated for their potential as antimicrobial agents, indicating a significant area of application in developing new antimicrobial drugs (Patel & Dhameliya, 2010).
Anticancer and Analgesic Agents
Another study focused on synthesizing novel derivatives aimed at anti-inflammatory and analgesic applications. The synthesized compounds showed high inhibitory activity on COX-2 selectivity, analgesic activity, and anti-inflammatory activity, suggesting their potential in cancer and pain management (Abu‐Hashem et al., 2020).
Antitubercular Scaffold Development
Novel derivatives with structures analogous to the compound of interest have been synthesized and shown significant anti-tubercular activity. These findings highlight the compound's relevance in developing new treatments for tuberculosis (Nimbalkar et al., 2018).
Anticancer and Antioxidant Activities
A series of derivatives have been synthesized and evaluated for their anticancer and antioxidant activities. Some compounds exhibited potent anticancer activity against various cancer cell lines and effective free radical scavenging capabilities, indicating their potential as antioxidants and anticancer agents (Gudipati et al., 2011).
Antineoplastic Metabolism and Catabolism
Research into the metabolism and catabolism of related antineoplastic agents provides insights into their pharmacologic properties, including the acceleration of bone-marrow cell formation. This research supports the compound's application in cancer treatment and understanding its metabolic pathways (Zhang et al., 2011).
Propriétés
IUPAC Name |
N-(3,4-dimethoxyphenyl)-3-(1,1-dioxo-1,2-thiazolidin-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5S/c1-24-16-8-7-14(12-17(16)25-2)19-18(21)13-5-3-6-15(11-13)20-9-4-10-26(20,22)23/h3,5-8,11-12H,4,9-10H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWHAEKFGGWTLIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)N3CCCS3(=O)=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethoxyphenyl)-3-(1,1-dioxidoisothiazolidin-2-yl)benzamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.